molecular formula C6H11NaO4 B045258 sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate CAS No. 60979-68-2

sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

Cat. No. B045258
CAS RN: 60979-68-2
M. Wt: 170.14 g/mol
InChI Key: XTIMSSMEPPKSQD-WCCKRBBISA-M
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Description

Synthesis Analysis

The synthesis of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate and related compounds involves intricate chemical reactions, often requiring specific conditions and reagents to achieve the desired product. For instance, the synthesis of sodium aminodiboranates showcases the versatility of sodium in forming complex structures with boron and nitrogen. These syntheses are characterized by the formation of sodium salts under specific conditions, demonstrating the reactivity and adaptability of sodium in organic synthesis (Caroff et al., 2022).

Molecular Structure Analysis

The molecular structure of sodium-based compounds reveals intricate details about their configuration and bonding. For example, the study of sodium and its congeners in transition-metal complexes provides insights into the coordination environments and the impact of sodium on the molecular geometry of complexes (Campbell et al., 2011). These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Sodium compounds participate in a variety of chemical reactions, each showcasing unique reactivity patterns. For instance, the reaction mechanisms involving sodium compounds in the context of hydrolysis conditions illustrate the unexpected pathways and products that can arise from sodium-based reagents (Mukovoz et al., 2018). Understanding these reactions is essential for the development of new synthetic methods and materials.

Physical Properties Analysis

The physical properties of sodium compounds, such as their crystal structures and thermal behaviors, are studied to understand their stability and potential applications. The analysis of sodium phenolate compounds, for example, reveals their coordination chemistry and provides insights into their structural characteristics under different conditions (Binda et al., 2018).

Chemical Properties Analysis

The chemical properties of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate and related sodium compounds, such as reactivity with other chemicals and stability under various conditions, are critical for their application in different fields. Studies focusing on the reactivity and stability of sodium compounds, such as the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, highlight their potential as materials for energy storage applications (Zhu et al., 2015).

Scientific Research Applications

  • Chemical Synthesis and Stability : Sodium salts derived from 3,3-dimethylbutanol have been studied for their synthesis and stability. For example, 3,3-dimethylbutyl phosphoric acid, when treated with certain acids, yields sodium salts with notable stability under specific conditions (Cherbuliez, Espejo, Jaccard, & Rabinowitz, 1966).

  • Thermal Behavior in Alkali Branched Alkanoates : Research into the thermal behavior of branched alkali alkanoates, including sodium 3,3-dimethylbutanoates, has helped to understand their thermal properties. This insight is crucial for applications in materials science and engineering (Sanesi, Ferloni, Spinolo, & Tonelli, 1978).

  • Applications in NMR Spectroscopy : Sodium 3,3-dimethyl-1-butylsulfosuccinate, a short analogue of AOT surfactant, has been synthesized for high-resolution NMR studies of encapsulated proteins. This demonstrates its utility in biochemical research and protein studies (Shi, Peterson, & Wand, 2005).

  • Electrochemical Studies : Sodium salts of various substituted alkanoic acids, including 3,3-dimethylbutanoates, have been studied for their electrochemical properties, which is important for applications in battery technology and energy storage systems (Brettle & Cox, 1969).

  • Biomedical Applications : Sodium salts of 3,3-dimethylbutanoic acid derivatives have been explored in biomedical research, showing potential in antimicrobial and antitumor activities. This demonstrates their relevance in pharmaceutical and medical research (Shaheen, Ali, Rosario, & Shah, 2014).

  • Sodium-Ion Battery Research : Sodium 3,3-dimethylbutanoates have been investigated as part of research into sodium-ion batteries, which are a more sustainable alternative to lithium-ion batteries. This research is vital for advancing renewable energy technologies and electric vehicles (Clément et al., 2016).

  • Reaction Mechanism Studies : The reaction mechanisms involving sodium 3,3-dimethylbutanoates have been studied to understand their behavior in various chemical processes. This knowledge is crucial for designing more efficient chemical reactions and processes (Deguchi et al., 2017).

  • Material Science Applications : Sodium salts like the disodium salt of 2,5-dihydroxy-1,4-benzoquinone have been proposed as anode materials for rechargeable sodium-ion batteries, demonstrating the role of such compounds in developing advanced materials for energy storage (Zhu, Li, Liang, Tao, & Chen, 2015).

properties

IUPAC Name

sodium;(2R)-2,4-dihydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMSSMEPPKSQD-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

CAS RN

60979-68-2
Record name Sodium D-pantoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060979682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, sodium salt (1:1), (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sodium D-Pantoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4XH2TQC4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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